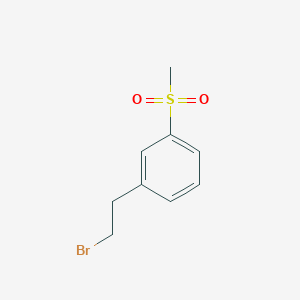

1-(2-Bromoethyl)-3-(methylsulfonyl)benzene

Beschreibung

Conceptual Framework of Aryl Halides and Aryl Sulfones in Chemical Research

Aryl halides and aryl sulfones are two of the most important classes of substituted benzenes in chemical research.

Aryl Halides , particularly aryl bromides, are highly valued as versatile intermediates. The carbon-bromine bond serves as a reactive handle for a multitude of transformations, most notably in transition metal-catalyzed cross-coupling reactions. researchgate.net Seminal reactions like the Suzuki, Heck, Stille, and Sonogashira couplings rely on aryl halides to form new carbon-carbon and carbon-heteroatom bonds, a strategy that has revolutionized the synthesis of complex organic molecules. The utility of aryl halides as precursors for organometallic reagents, such as Grignard reagents, further broadens their synthetic applications. researchgate.net

Aryl Sulfones are recognized for their unique electronic properties and their prevalence in medicinal chemistry. nih.govnih.gov The sulfonyl group (-SO₂R) is strongly electron-withdrawing, which influences the reactivity of the aromatic ring. This functional group is a common pharmacophore found in numerous approved drugs. Furthermore, the sulfone moiety can act as a stable, robust linker or be used as a leaving group in certain synthetic contexts. The synthesis of aryl sulfones is an active area of research, with methods often involving the coupling of aryl halides with sulfinate salts or the direct sulfonation of aromatic rings. organic-chemistry.org

Strategic Importance of the Bromoethyl and Methylsulfonyl Moieties in Synthetic Design

The specific combination of a bromoethyl group and a methylsulfonyl group on a benzene (B151609) ring, as seen in 1-(2-Bromoethyl)-3-(methylsulfonyl)benzene, creates a molecule with distinct reactive sites.

The Bromoethyl moiety (-CH₂CH₂Br) is a primary alkyl halide. Its primary strategic importance lies in its ability to act as an electrophile in nucleophilic substitution reactions, typically proceeding through an Sɴ2 mechanism. bloomtechz.com This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, cyanides, alkoxides), effectively elongating a carbon chain and adding new functionality. The bromoethyl group can also participate in base-induced elimination reactions to form a vinyl group, or be used to generate a Grignard reagent, transforming its electrophilic character into a nucleophilic one. bloomtechz.com

The Methylsulfonyl moiety (-SO₂CH₃), or mesyl group, serves several strategic roles. chem-station.com

Electron-Withdrawing Group: It strongly deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. transformationtutoring.com

Protecting Group: The methanesulfonyl group can be used to protect alcohols and amines. It is stable under a variety of acidic and basic conditions. chem-station.comwikipedia.org

Leaving Group: Methanesulfonates are excellent leaving groups in nucleophilic substitution reactions, often used to activate alcohol functionalities. wikipedia.orgresearchgate.netlibretexts.org

Medicinal Chemistry Scaffold: The aryl methyl sulfone framework is a key component in a number of biologically active compounds, including anti-inflammatory agents. nih.gov

The meta-substitution pattern of these two groups in this compound is significant. A plausible synthetic strategy to achieve this arrangement would involve leveraging the directing effects of the substituents. For instance, a Friedel-Crafts acylation of benzene to form acetophenone, followed by sulfonation (which would be directed to the meta position by the deactivating acyl group), reduction of the ketone to an ethyl group, and subsequent side-chain bromination would yield the target molecule. transformationtutoring.comlibretexts.org

Evolution of Methodologies for Functionalized Aromatic Systems

The methods for creating functionalized aromatic systems have evolved significantly over the decades.

Electrophilic Aromatic Substitution (EAS) has been the classical and most fundamental method for introducing functional groups onto a benzene ring. wikipedia.org Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation proceed via a two-step mechanism involving the attack of the aromatic ring on a strong electrophile to form a carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.combyjus.comchemistrysteps.com The regiochemical outcome of these reactions is dictated by the electronic nature of the substituents already present on the ring.

Transition Metal-Catalyzed Cross-Coupling reactions, which gained prominence in the latter half of the 20th century, represented a paradigm shift. These methods allow for the precise formation of bonds at specific locations on the aromatic ring, often under mild conditions and with high functional group tolerance. nih.gov They typically involve the coupling of an organometallic reagent with an organic halide, circumventing the regioselectivity limitations of classical EAS.

More recently, the field has moved towards Direct C-H Bond Functionalization . acs.orgresearchgate.net This approach is highly atom-economical as it avoids the need for pre-functionalization (e.g., halogenation) of the aromatic substrate. By using a transition metal catalyst, a C-H bond on the aromatic ring can be directly converted into a new C-C or C-heteroatom bond. A key challenge in this area is controlling the site-selectivity, which is often achieved through the use of directing groups that position the catalyst in proximity to a specific C-H bond, typically at the ortho position. acs.org Ongoing research is focused on developing new catalytic systems that can achieve functionalization at the more challenging meta and para positions. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | (2-Bromoethyl)benzene (B7723623) fishersci.ca | 1-Bromo-3-(methylsulfonyl)benzene sigmaaldrich.com |

| CAS Number | 1196156-93-0 | 103-63-9 | 34896-80-5 |

| Molecular Formula | C₉H₁₁BrO₂S | C₈H₉Br | C₇H₇BrO₂S |

| Molecular Weight | 263.15 g/mol | 185.06 g/mol | 235.10 g/mol |

| Appearance | Data not available | Clear colorless to pale yellow liquid | Data not available |

| Boiling Point | Data not available | 220-221 °C | Data not available |

| Density | Data not available | 1.355 g/mL at 25 °C | Data not available |

Note: Data for the title compound is limited due to its specialized nature. Properties of related precursor molecules are provided for context.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H11BrO2S |

|---|---|

Molekulargewicht |

263.15 g/mol |

IUPAC-Name |

1-(2-bromoethyl)-3-methylsulfonylbenzene |

InChI |

InChI=1S/C9H11BrO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6H2,1H3 |

InChI-Schlüssel |

UPHAIQFKWADCML-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CCBr |

Herkunft des Produkts |

United States |

Synthetic Strategies for 1 2 Bromoethyl 3 Methylsulfonyl Benzene

Retrosynthetic Analysis of the 1-(2-Bromoethyl)-3-(methylsulfonyl)benzene Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical steps.

Deconstruction of the Bromoethyl Side Chain

The bromoethyl group can be retrosynthetically disconnected to a more stable and accessible precursor. A common and effective method for introducing a bromoethyl group is through the bromination of a corresponding alcohol. Therefore, the primary disconnection of the bromoethyl side chain leads to 3-(methylsulfonyl)phenylethanol. This transformation is a standard functional group interconversion.

The synthesis of halohydrocarbons from their corresponding alcohols is a well-established method. For instance, the reaction of a phenethyl alcohol derivative with triphenylphosphine (B44618) (PPh3) and carbon tetrabromide (CBr4) in a solvent like dichloromethane (B109758) can yield the desired bromoethyl compound. rsc.org

Elucidation of Precursors for the Methylsulfonyl Moiety

The methylsulfonyl group (-SO2CH3) is a key functional group in the target molecule. This group is an electron-withdrawing meta-director. In a retrosynthetic sense, a methylsulfonyl group can be derived from the oxidation of a corresponding methylthioether (-SCH3). This thioether, in turn, can be introduced onto the benzene (B151609) ring through various methods, such as nucleophilic aromatic substitution on a suitable precursor.

Alternatively, the methylsulfonyl group can be introduced directly via a Friedel-Crafts-type reaction using methanesulfonyl chloride or a related reagent. However, the order of introduction of the substituents is critical to achieve the desired meta-orientation.

Pathways for Aryl Ring Functionalization

The arrangement of the two substituents in a meta position (1,3-relationship) on the benzene ring is a central challenge in the synthesis of this compound. The directing effects of the substituents must be carefully considered. pressbooks.publibretexts.org

A retrosynthetic approach suggests two primary pathways for the functionalization of the aryl ring:

Pathway A: Introducing the methylsulfonyl group first. If the methylsulfonyl group is introduced first, its meta-directing nature will guide the subsequent introduction of the second substituent to the meta position.

Pathway B: Introducing a precursor to the bromoethyl group first. If a group that can be converted to the bromoethyl side chain is introduced first, its directing effect will determine the position of the methylsulfonyl group.

Considering the meta-directing nature of the methylsulfonyl group, Pathway A appears to be a more direct and reliable strategy for establishing the desired 1,3-substitution pattern.

Forward Synthesis Methodologies for this compound

Based on the retrosynthetic analysis, a forward synthesis can be designed. The sequential introduction of the functional groups onto the benzene ring is a common and effective strategy.

Sequential Aromatic Functionalization

A plausible forward synthesis involves the sequential functionalization of a benzene ring, taking advantage of the directing effects of the substituents.

One effective method to introduce a methylsulfonyl group onto a benzene ring is through a Friedel-Crafts reaction. libretexts.orgchemguide.co.uk However, Friedel-Crafts reactions are often incompatible with strongly deactivated rings. libretexts.org

A more versatile approach involves the use of sulfinic acid derivatives. For instance, a diazonium salt of an aniline (B41778) derivative can be converted to a sulfinic acid, which can then be methylated to yield the methylsulfonyl group.

An alternative and often more practical route begins with the sulfonation of benzene to produce benzenesulfonic acid. This can then be converted to benzenesulfonyl chloride. Reduction of the sulfonyl chloride to a sulfinic acid, followed by methylation, would yield methyl phenyl sulfone. However, controlling the regioselectivity of a subsequent functionalization can be challenging.

A more controlled synthesis would start with a pre-functionalized benzene ring where the desired meta-relationship can be readily achieved. For example, starting with nitrobenzene, bromination can be directed to the meta position to yield 3-bromonitrobenzene. google.comwipo.int The nitro group can then be reduced to an amine, diazotized, and subsequently converted to a methylsulfonyl group.

Another strategic approach involves Friedel-Crafts acylation. youtube.comkhanacademy.orglibretexts.org The acylation of benzene with acetyl chloride and a Lewis acid catalyst like aluminum chloride yields acetophenone. chemguide.co.uklibretexts.org The acetyl group is a meta-director, which would allow for the subsequent introduction of a sulfonyl group at the desired position. The ketone can then be reduced to an ethyl group.

Table 1: Key Reactions in the Synthesis of this compound

| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference |

| Friedel-Crafts Acylation | Benzene, Acetyl chloride, AlCl3 | Acetophenone | chemguide.co.uklibretexts.org |

| Sulfonation | Acetophenone, Fuming sulfuric acid | 3-Acetylbenzenesulfonic acid | pressbooks.pub |

| Reduction of Ketone | 3-(Methylsulfonyl)acetophenone, Zn(Hg), HCl (Clemmensen reduction) or H2NNH2, KOH (Wolff-Kishner reduction) | 1-Ethyl-3-(methylsulfonyl)benzene | youtube.com |

| Benzylic Bromination | 1-Ethyl-3-(methylsulfonyl)benzene, N-Bromosuccinimide (NBS), Peroxide initiator | 1-(1-Bromoethyl)-3-(methylsulfonyl)benzene | |

| Conversion of Alcohol to Bromide | 3-(Methylsulfonyl)phenylethanol, PPh3, CBr4 | This compound | rsc.org |

Introduction of the Ethyl Precursor via Alkylation or Acylation-Reduction Sequences

A common linear approach to substituted phenethyl compounds begins with the introduction of a two-carbon side chain onto the aromatic ring. For a benzene ring bearing a deactivating group like a methylsulfonyl substituent, direct Friedel-Crafts alkylation is often challenging due to the reduced nucleophilicity of the ring. chemistrysteps.commasterorganicchemistry.com A more reliable and widely used alternative is a two-step acylation-reduction sequence. organic-chemistry.org

This process starts with the Friedel-Crafts acylation of a suitable substrate, such as methyl phenyl sulfone, with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). youtube.comnih.gov The methylsulfonyl group is a meta-director and strongly deactivating; however, acylation is generally feasible under these conditions. masterorganicchemistry.com The reaction yields an acylated intermediate, 3-(methylsulfonyl)acetophenone. A key advantage of the acylation reaction is that the product, an aromatic ketone, is more deactivated than the starting material, which effectively prevents undesirable poly-acylation reactions. organic-chemistry.org

The second step involves the reduction of the ketone carbonyl group to a methylene (B1212753) group. This transformation converts 3-(methylsulfonyl)acetophenone into the desired ethyl precursor, 1-ethyl-3-(methylsulfonyl)benzene. Classic methods for this reduction include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like potassium hydroxide (B78521) at high temperatures) or the Clemmensen reduction (using zinc-amalgam and concentrated hydrochloric acid). organic-chemistry.org The choice of reduction method depends on the compatibility of other functional groups present in the molecule.

Table 1: Acylation-Reduction Sequence for Ethyl Precursor Synthesis

| Step | Reactant | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1. Acylation | Methyl phenyl sulfone | Acetyl chloride, AlCl₃ | 3-(Methylsulfonyl)acetophenone | Variable |

| 2. Reduction | 3-(Methylsulfonyl)acetophenone | e.g., Wolff-Kishner: H₂NNH₂, KOH, heat | 1-ethyl-3-(methylsulfonyl)benzene | High |

Selective Bromination Techniques for the Ethyl Side Chain

Following the synthesis of the ethyl precursor, 1-ethyl-3-(methylsulfonyl)benzene, the next step in this synthetic sequence involves the selective introduction of a bromine atom onto the ethyl side chain. This transformation leads to the formation of 1-(1-bromoethyl)-3-(methylsulfonyl)benzene, an isomer of the title compound.

The most effective method for selectively brominating the side chain of an alkylbenzene is through a free-radical pathway. masterorganicchemistry.com The carbon atom directly attached to the benzene ring, known as the benzylic position, is particularly susceptible to radical halogenation because the resulting benzylic radical is stabilized by resonance with the aromatic ring. chemistrysteps.comlibretexts.org

The reagent of choice for this transformation is N-Bromosuccinimide (NBS), often used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions (e.g., UV light). chemistrysteps.comcommonorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), which has been largely replaced by safer alternatives like trifluorotoluene due to toxicity concerns. masterorganicchemistry.com NBS provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over competing electrophilic addition to the aromatic ring. chemistrysteps.comlibretexts.org Although the methylsulfonyl group is electron-withdrawing, the inherent stability of the benzylic radical ensures that side-chain bromination is the predominant reaction pathway. chemistrysteps.com

Ionic bromination methods, which involve electrophilic attack, are generally unsuitable for this specific transformation. These methods typically require electron-rich, activated aromatic systems for electrophilic aromatic substitution and would not result in side-chain halogenation under normal conditions. commonorganicchemistry.com

The benzylic carbon in 1-ethyl-3-(methylsulfonyl)benzene is prochiral. The free-radical bromination process involves the abstraction of a hydrogen atom from this benzylic position, which generates a planar, sp²-hybridized benzylic radical intermediate. chemistrysteps.com The subsequent attack by a bromine molecule can occur with equal probability from either face of this planar radical. Consequently, this reaction pathway results in the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of 1-(1-bromoethyl)-3-(methylsulfonyl)benzene. Achieving stereoselectivity in such radical reactions is a significant challenge and would require the use of specialized chiral reagents or catalysts.

Convergent Synthesis Approaches Utilizing Pre-functionalized Synthons

A powerful convergent strategy involves the formation of a key carbon-carbon bond by coupling two synthons. For the synthesis of the phenethyl scaffold, a Grignard reagent can be reacted with ethylene (B1197577) oxide. vedantu.com In this context, 3-bromophenyl methyl sulfone can be converted into the corresponding Grignard reagent, 3-(methylsulfonyl)phenylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. mnstate.edu

This organometallic intermediate is a potent nucleophile. Its reaction with ethylene oxide proceeds via a nucleophilic ring-opening of the strained epoxide ring. vedantu.combrainly.inyoutube.com The subsequent acidic workup protonates the resulting alkoxide to furnish the key intermediate, 2-(3-(methylsulfonyl)phenyl)ethanol (B11898712). This method efficiently constructs the C-C bond between the aromatic ring and the ethyl side chain.

The final step in this convergent sequence is the conversion of the hydroxyl group of 2-(3-(methylsulfonyl)phenyl)ethanol into a bromide to yield the target compound, this compound. This is a standard functional group transformation for which numerous reliable methods exist. organic-chemistry.org

Common reagents for converting primary alcohols to alkyl bromides include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Another effective method is treatment with concentrated hydrobromic acid (HBr), often in the presence of a strong acid catalyst like sulfuric acid. google.com The Appel reaction, which uses triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is another mild and efficient option that proceeds via an intermediate phosphonium (B103445) salt. The choice of reagent can be tailored to the specific substrate and desired reaction conditions, generally providing the final product in good to excellent yields.

Table 2: Convergent Synthesis via Phenethyl Alcohol Intermediate

| Step | Reactant | Reagents & Conditions | Product | Yield (%) |

|---|

Emerging and Sustainable Synthetic Protocols

The drive towards greener chemical manufacturing has spurred the development of innovative synthetic methods for compounds like this compound. These modern approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional methods. Key areas of advancement include the use of novel catalytic systems and the implementation of solvent-free and atom-economical processes.

Catalytic Systems for C-Br and C-S Bond Formation

The formation of the carbon-bromine (C-Br) and carbon-sulfur (C-S) bonds are pivotal steps in the synthesis of this compound. Modern catalysis offers powerful tools to achieve these transformations with high selectivity and efficiency under milder conditions.

For C-S Bond Formation (Sulfone Synthesis):

The introduction of the methylsulfonyl group onto the aromatic ring is a critical transformation. While classical methods often rely on harsh reagents, recent research has focused on catalytic, and particularly photocatalytic, approaches. These methods offer the advantage of proceeding under mild, often room temperature, conditions with high functional group tolerance.

Visible-light photocatalysis has emerged as a powerful tool for the synthesis of aryl sulfones. organic-chemistry.orgthieme-connect.comrsc.org These reactions typically involve the generation of highly reactive radical intermediates from suitable precursors under the influence of a photocatalyst and light. For instance, a polyaniline–graphitic carbon nitride–titanium dioxide (PANI–g-C₃N₄–TiO₂) composite has been utilized as a heterogeneous photocatalyst for the radical cascade reaction of aryl diazonium salts with a sulfur dioxide surrogate to produce aryl allyl sulfones with yields ranging from 57-81%. organic-chemistry.orgthieme-connect.com This approach highlights the potential for developing reusable and stable catalytic systems for sulfone synthesis. Another photocatalytic method employs Ru(bpy)₃Cl₂ for the synthesis of (E)-β-aminovinyl sulfones, achieving yields between 53% and 85%. rsc.org

Table 1: Examples of Photocatalytic Aryl Sulfone Synthesis

| Catalyst | Reactants | Solvent | Light Source | Yield (%) | Reference |

| PANI–g-C₃N₄–TiO₂ | Aryl diazonium salt, DABCO·(SO₂)₂, 3-bromoprop-1-ene | Acetonitrile | Visible Light | 57-81 | organic-chemistry.orgthieme-connect.com |

| Ru(bpy)₃Cl₂ | Allenamide, Sodium arylsulfinate | Not specified | Visible Light | 53-85 | rsc.org |

For C-Br Bond Formation (Benzylic Bromination):

The introduction of the bromine atom at the benzylic position of an ethylbenzene (B125841) precursor is another key step. Traditional methods often employ stoichiometric amounts of hazardous reagents like elemental bromine. Modern catalytic systems aim to improve the selectivity and safety of this transformation.

Photocatalytic methods have also been successfully applied to benzylic bromination. These reactions often utilize N-bromosuccinimide (NBS) as the bromine source and a photocatalyst that can be activated by visible light. mdpi.com This approach allows for highly selective bromination at the benzylic position, even in the presence of other potentially reactive sites on the aromatic ring. For example, the reaction of ethylbenzene with NBS in the presence of a suitable photocatalyst can yield the desired 1-bromo-1-phenylethane with high efficiency. mdpi.com Continuous-flow reactors have also been employed for light-induced benzylic brominations, offering scalability and enhanced safety. acs.org

Furthermore, oxidation systems involving hypervalent iodine(III) reagents in combination with an inorganic bromide source have been developed for the direct carboxylation of benzylic C-H bonds, a transformation that proceeds via a radical intermediate and showcases high selectivity for the secondary benzylic position. nih.gov

Table 2: Examples of Catalytic Benzylic Bromination

| Catalyst/Reagent System | Substrate | Brominating Agent | Solvent | Conditions | Yield (%) | Reference |

| Visible Light/Photocatalyst | Ethylbenzene | NBS | Acetonitrile | Room Temperature | 92 | mdpi.com |

| Phenyliodine(III) diacetate/NaBr | Ethylbenzene | - (in situ generated bromo-λ³-iodane) | Dichloromethane | 40 °C | 76 | nih.gov |

Solvent-Free and Atom-Economical Processes

A major goal in sustainable chemistry is the reduction or elimination of volatile organic solvents and the maximization of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product.

Solvent-Free Reactions:

Solvent-free reaction conditions offer significant environmental benefits by reducing waste and simplifying product purification. Mechanical milling, or mechanochemistry, has been shown to be an effective technique for promoting solvent-free bromination reactions. For instance, the bromination of various organic compounds, including alkenes and phenols, has been achieved with excellent yields using sodium bromide and Oxone® under mechanical milling conditions. researchgate.net Similarly, quaternary ammonium (B1175870) tribromides have been used as efficient brominating agents under solvent-free thermal and microwave conditions. researchgate.net

The oxidation of sulfides to sulfones can also be performed under solvent- and catalyst-free conditions using 30% aqueous hydrogen peroxide, representing a highly atom-economic and environmentally benign method. rsc.org

Table 3: Examples of Solvent-Free Synthesis

| Reaction Type | Reagents | Conditions | Yield (%) | Reference |

| Bromination | Sodium bromide, Oxone® | Mechanical Milling | Good to Excellent | researchgate.net |

| Bromination | Quaternary ammonium tribromide | Thermal/Microwave | Good to Excellent | researchgate.net |

| Sulfide (B99878) Oxidation | 30% aq. H₂O₂ | 75 °C | High | rsc.org |

Atom-Economical Processes:

Atom economy is a core principle of green chemistry that focuses on designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. primescholars.com The ideal atom economy is 100%.

In the context of synthesizing this compound, atom-economical approaches would favor addition reactions over substitution reactions where possible, and the use of catalytic reagents over stoichiometric ones. For example, the direct addition of a methylsulfonyl group and a bromoethyl group across a double or triple bond would be more atom-economical than sequential substitution reactions on a benzene ring.

Recent developments in reagentless and 100% atom-economical iodosulfenylation of alkynes highlight the potential for developing highly efficient and sustainable methods for constructing C-S and C-halogen bonds simultaneously. rsc.org While not directly applied to the target molecule, these principles guide the future of synthetic chemistry towards more sustainable practices. The use of H₂O₂ as an oxidant for benzylic bromination, with water as the only byproduct, also represents a significant step towards higher atom economy. researchgate.net

Mechanistic Investigations of Reactions Involving 1 2 Bromoethyl 3 Methylsulfonyl Benzene

Reactivity Profiling of the Bromoethyl Functionality

The bromoethyl group, a primary alkyl halide, is the main site for transformations such as substitution and elimination. The presence of the meta-substituted methylsulfonylphenyl group influences the electronic environment of the reaction center, albeit to a lesser extent than an ortho or para substituent.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways) at the Alkyl Bromide Center

The carbon atom attached to the bromine in 1-(2-bromoethyl)-3-(methylsulfonyl)benzene is a primary carbon. This structural feature strongly favors the bimolecular nucleophilic substitution (SN2) pathway over the unimolecular (SN1) pathway.

SN2 Pathway: The SN2 mechanism is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the bromide leaving group departs simultaneously. This pathway is preferred for primary alkyl halides due to minimal steric hindrance around the reaction center. Reactions with strong nucleophiles, such as cyanide or methoxide, in polar aprotic solvents proceed efficiently via this mechanism. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

SN1 Pathway: The formation of a primary carbocation, which would be necessary for an SN1 reaction, is highly energetically unfavorable. The adjacent phenyl ring offers some potential for stabilization through the formation of a phenonium ion intermediate, but this is generally not sufficient to make the SN1 pathway competitive for primary substrates under typical conditions. The electron-withdrawing nature of the meta-methylsulfonyl group further destabilizes any potential positive charge development at the benzylic position, making the primary carbocation even less likely to form.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Relevance to this compound |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | Primary substrate strongly favors SN2. |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., CN⁻, OR⁻, RS⁻) | Reaction proceeds well with strong nucleophiles. |

| Solvent | Polar protic (e.g., ethanol, water) | Polar aprotic (e.g., acetone (B3395972), DMSO) | Polar aprotic solvents enhance SN2 rate. khanacademy.org |

| Leaving Group | Good leaving groups (e.g., I⁻, Br⁻, TsO⁻) | Good leaving groups (e.g., I⁻, Br⁻, TsO⁻) | Bromide is a good leaving group for both pathways. |

Elimination Reactions (E1 and E2 Pathways) Leading to Olefin Formation

Elimination reactions of this compound compete with substitution reactions and result in the formation of 3-(methylsulfonyl)styrene. The major pathway for this transformation is the bimolecular elimination (E2) reaction.

E2 Pathway: The E2 mechanism is a concerted, single-step reaction where a base removes a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while the C-Br bond breaks and a double bond forms. libretexts.org This reaction is favored by the use of strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher temperatures. libretexts.org The rate of the E2 reaction is second-order, depending on the concentrations of both the substrate and the base. libretexts.org For the E2 mechanism to occur efficiently, an anti-periplanar arrangement of the β-hydrogen and the bromine leaving group is required.

E1 Pathway: The unimolecular elimination (E1) pathway proceeds through a carbocation intermediate, similar to the SN1 reaction. masterorganicchemistry.com Because the formation of a primary carbocation from this compound is highly unfavorable, the E1 mechanism is not a significant pathway for this substrate.

The competition between SN2 and E2 reactions is a key consideration. Strong, non-bulky bases/nucleophiles (e.g., hydroxide (B78521), methoxide) can lead to a mixture of both substitution and elimination products. libretexts.orgkhanacademy.org To favor elimination, a strong, sterically hindered base is the reagent of choice.

| Base/Nucleophile | Primary Reaction Type | Expected Major Product(s) |

|---|---|---|

| Sodium Ethoxide (NaOEt) in Ethanol | SN2 / E2 Competition | 1-Ethoxy-2-(3-(methylsulfonyl)phenyl)ethane and 3-(Methylsulfonyl)styrene |

| Potassium tert-Butoxide (t-BuOK) | E2 | 3-(Methylsulfonyl)styrene |

| Sodium Cyanide (NaCN) in DMSO | SN2 | 3-(3-(Methylsulfonyl)phenyl)propanenitrile |

Radical Processes and Their Regioselectivity

Radical reactions involving the bromoethyl group can be initiated, for instance, by using radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical propagator such as tributyltin hydride (Bu₃SnH). libretexts.org In such a process, the tributyltin radical abstracts the bromine atom from this compound to generate a primary alkyl radical. libretexts.org

Reaction Mechanism:

Initiation: AIBN decomposes upon heating to form radicals, which then react with Bu₃SnH to produce the chain-propagating tributyltin radical (Bu₃Sn•). libretexts.org

Propagation: The Bu₃Sn• radical abstracts the bromine atom from the substrate, forming a stable Sn-Br bond and the 1-(3-(methylsulfonyl)phenyl)ethyl radical. libretexts.org This carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced product, 1-ethyl-3-(methylsulfonyl)benzene, and regenerating the Bu₃Sn• radical to continue the chain reaction.

The regioselectivity of the initial radical formation is clear: the C-Br bond is significantly weaker than any C-H or C-C bond in the molecule, and thus it is the exclusive site of initial radical attack by the tin radical. The resulting radical is a primary radical, which is less stable than secondary or tertiary radicals. However, it is located at a benzylic-like position, which could offer some minor stabilization through hyperconjugation with the aromatic system.

Chemical Behavior of the Methylsulfonyl Moiety

The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group that significantly influences the electronic properties of the benzene (B151609) ring.

Electron-Withdrawing Effects on the Aromatic Ring System

The methylsulfonyl group deactivates the aromatic ring towards electrophilic attack through two main mechanisms:

Inductive Effect (–I): The sulfur atom in the sulfonyl group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, pulling electron density away from the benzene ring through the sigma bond framework. This inductive withdrawal decreases the nucleophilicity of the entire ring. libretexts.org

Resonance Effect (–M or –R): The sulfonyl group can also withdraw electron density through resonance (mesomeric effect). The sulfur atom can expand its octet and accept electrons from the pi system of the benzene ring into its empty d-orbitals. This delocalization of electrons is particularly effective at the ortho and para positions, placing a partial positive charge on these carbons in the resonance hybrids. dummies.comyoutube.com

This strong deactivation means that electrophilic aromatic substitution reactions on this compound will be significantly slower than on benzene itself. libretexts.org

Influence on Electrophilic Aromatic Substitution Directivity and Reactivity

The electron-withdrawing nature of the methylsulfonyl group directs incoming electrophiles to the meta position. dummies.com When an electrophile attacks the ring, it forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. minia.edu.egbyjus.com

Ortho and Para Attack: If the electrophile adds to the ortho or para position relative to the methylsulfonyl group, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing sulfonyl group. This arrangement is highly destabilized due to the repulsion between the positive charge of the carbocation and the partial positive charge on the sulfur atom. libretexts.orglibretexts.org

Consequently, the activation energy for meta substitution is lower than for ortho or para substitution, making the meta-substituted product the major isomer formed. libretexts.org

Potential for Sulfone-Mediated Transformations

One potential transformation is the activation of the ethylenic protons (protons on the carbon adjacent to the benzene ring) towards deprotonation. The strong -I and -M effects of the sulfonyl group can facilitate the formation of a carbanion at this position under suitable basic conditions. This carbanion could then participate in a variety of subsequent reactions, including alkylations and eliminations.

Furthermore, the sulfone group can direct metallation to the ortho positions (positions 2 and 4 relative to the sulfonyl group). This directed ortho-metallation (DoM) is a powerful tool in organic synthesis for the functionalization of aromatic rings. However, in the case of this compound, the presence of the bromoethyl group introduces competitive reaction pathways, such as nucleophilic substitution or elimination, which may occur preferentially depending on the reaction conditions.

Synergistic and Antagonistic Electronic Effects between Substituents

The reactivity of this compound is a classic example of the interplay between the electronic effects of multiple substituents on an aromatic ring. The bromoethyl and methylsulfonyl groups exert both synergistic and antagonistic effects that control the chemo- and regioselectivity of its reactions.

Hammett Analysis and Quantitative Structure-Reactivity Relationships

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. The methylsulfonyl group (—SO₂CH₃) is a strong electron-withdrawing group, as indicated by its positive Hammett substituent constants (σ). These constants are crucial for predicting reaction rates and equilibria. For instance, in reactions where a negative charge develops in the transition state, such as nucleophilic aromatic substitution, a large positive ρ (rho) value would be expected, indicating a high sensitivity to the electron-withdrawing nature of the sulfonyl group.

The following table presents the Hammett constants for the methylsulfonyl group, which are essential for any quantitative structure-reactivity relationship (QSRR) study of this compound.

| Substituent | σ_meta | σ_para |

| -SO₂CH₃ | 0.64 | 0.72 |

This interactive table allows for the comparison of the electronic effects of the methylsulfonyl group at the meta and para positions.

The bromoethyl group, primarily through its inductive effect (-I), also influences the electronic environment of the benzene ring, although to a lesser extent than the sulfonyl group.

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of both a bromoethyl and a methylsulfonyl group on the benzene ring raises important questions of chemo- and regioselectivity in reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, reactions can potentially occur at the bromoethyl side chain (e.g., nucleophilic substitution of the bromine atom) or at the aromatic ring (e.g., electrophilic or nucleophilic aromatic substitution). The choice of reagents and reaction conditions will determine which pathway is favored. For example, a soft nucleophile would likely favor substitution at the bromoethyl group, while a strong electrophile would target the aromatic ring, albeit at a position dictated by the directing effects of the existing substituents.

Regioselectivity concerns the position at which a reaction occurs. In electrophilic aromatic substitution reactions, the methylsulfonyl group is a strong deactivating group and a meta-director. The bromoethyl group is a weakly deactivating group and an ortho-, para-director. In this case, the powerful meta-directing influence of the sulfonyl group would likely dominate, directing incoming electrophiles to the positions meta to it (positions 5 and, to a lesser extent due to steric hindrance, 1).

In nucleophilic aromatic substitution, the electron-withdrawing sulfonyl group would activate the ring towards attack, particularly at the ortho and para positions relative to it.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control.

Kinetic control refers to conditions where the major product is the one that is formed fastest. This is typically favored at lower temperatures where reactions are irreversible. For instance, in a nucleophilic substitution reaction on the bromoethyl group, the kinetically controlled product would be the result of the lowest energy activation barrier.

Thermodynamic control , on the other hand, is favored at higher temperatures where reactions are reversible and an equilibrium can be established. Under these conditions, the major product will be the most stable one. For example, in an elimination reaction of the bromoethyl group to form a vinyl sulfone, different regioisomers could be formed. The thermodynamically favored product would be the more substituted and, therefore, more stable alkene.

| Parameter | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible | Reversible |

| Major Product | Formed fastest (lowest activation energy) | Most stable (lowest Gibbs free energy) |

This interactive table summarizes the key differences between kinetically and thermodynamically controlled reactions.

Advanced Methodologies in Derivatization of 1 2 Bromoethyl 3 Methylsulfonyl Benzene

Strategic Functional Group Transformations of the Bromoethyl Moiety

The bromoethyl group in 1-(2-bromoethyl)-3-(methylsulfonyl)benzene is a primary alkyl halide, making it susceptible to a variety of nucleophilic substitution and organometallic reactions. These transformations allow for the introduction of diverse functional groups and the formation of new carbon-carbon bonds.

Conversion to Other Halogenated Derivatives

The conversion of the bromoethyl group to other halogenated analogues, such as iodoethyl and fluoroethyl derivatives, can be achieved through halogen exchange reactions. The Finkelstein reaction, a classic SN2 process, is a primary method for this transformation. nih.govgoogle.com

Table 1: Halogen Exchange Reactions on Analagous Bromoethyl Arenes

| Starting Material | Reagent | Solvent | Product | Notes |

| Alkyl bromide | NaI | Acetone (B3395972) | Alkyl iodide | The precipitation of NaBr in acetone drives the reaction to completion. google.com |

| Alkyl bromide | KF | Polar aprotic (e.g., DMF) | Alkyl fluoride (B91410) | Often requires a phase-transfer catalyst or crown ether to enhance fluoride solubility and reactivity. nih.gov |

While specific examples for this compound are not prevalent in the literature, the reaction of (2-bromoethyl)benzene (B7723623) with sodium iodide in acetone to yield (2-iodoethyl)benzene (B101923) is a well-established transformation. google.com Similarly, the conversion to the corresponding fluoroethyl derivative can be accomplished using potassium fluoride in a polar aprotic solvent, a reaction that has been successfully applied to various chlorocarbons. nih.gov

Synthesis of Nitrogen-Containing Analogues (e.g., Amines, Amides)

The bromoethyl moiety serves as an excellent electrophile for the introduction of nitrogen-containing functional groups. Primary amines, azides, and subsequently amides can be synthesized through nucleophilic substitution reactions.

Synthesis of Amines and Azides:

Direct reaction with ammonia (B1221849) or primary amines can lead to the corresponding primary or secondary amines, though over-alkylation can be a competing side reaction. A more controlled method involves the use of the Gabriel synthesis, where phthalimide (B116566) is used as an ammonia surrogate to cleanly produce primary amines. chegg.com Alternatively, displacement of the bromide with sodium azide (B81097) provides the corresponding azide, which can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. echemi.comstackexchange.com

Synthesis of Amides:

Amides can be prepared from the synthesized amine derivatives through acylation with acid chlorides or anhydrides. youtube.com A direct route to amides involves the reaction of the bromoethyl compound with a primary or secondary amide under basic conditions. For instance, the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide has been reported from the reaction of a sulfonylguanidine (B1260306) derivative with 2-chloro-N-phenylacetamide, showcasing the utility of haloacetamides in forming C-N bonds. nih.gov

Table 2: Synthesis of Nitrogen-Containing Derivatives from Bromoethyl Arenes

| Starting Material | Reagent(s) | Product | Reaction Type |

| (2-Bromoethyl)benzene | 1. NaN₃ 2. LiAlH₄ | 2-Phenylethan-1-amine | Azide formation and reduction echemi.comstackexchange.com |

| (2-Bromoethyl)benzene | 1. Phthalimide, K₂CO₃ 2. H₂NNH₂ | 2-Phenylethan-1-amine | Gabriel Synthesis chegg.com |

| 2-Chloro-N-phenylacetamide | Benzenesulfonylguanidine, KOH | N-Phenyl-2-(phenylsulfanyl)acetamide | Nucleophilic substitution nih.gov |

Carbon-Carbon Bond Formation via Organometallic Reagents (e.g., Grignard, Suzuki Coupling on aryl bromides if present on ring itself in other isomers)

The bromoethyl group can participate in carbon-carbon bond-forming reactions, expanding the carbon skeleton of the molecule.

Grignard Reagents:

The formation of a Grignard reagent from this compound by reaction with magnesium metal is theoretically possible. nih.govorgsyn.orgorgsyn.org However, the presence of the acidic α-protons on the methylsulfonyl group could potentially lead to side reactions, such as deprotonation, if the Grignard reagent is formed. A more common application for Grignard reagents in this context would be their reaction with the bromoethyl moiety. For example, organocuprates (Gilman reagents), which are less basic than Grignard reagents, are effective nucleophiles for SN2 reactions with primary alkyl halides, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com

Suzuki Coupling:

While the Suzuki coupling is most commonly used for the cross-coupling of aryl or vinyl halides with boronic acids, recent advancements have extended its scope to include the coupling of alkyl halides. organic-chemistry.orgnih.govorgsyn.org This reaction is typically catalyzed by palladium or nickel complexes and allows for the formation of a C(sp³)-C(sp²) or C(sp³)-C(sp³) bond. The coupling of unactivated primary alkyl halides, such as the bromoethyl group in the target molecule, with arylboronic acids has been successfully demonstrated using copper catalytic systems. nih.gov

Table 3: Carbon-Carbon Bond Formation Reactions with Alkyl Halides

| Reaction Type | Reagents | Product Type | Catalyst |

| Gilman Reaction | R₂CuLi | R-Alkyl | None |

| Suzuki Coupling | R'-B(OH)₂ | R'-Alkyl | Pd or Ni complex |

| Copper-Catalyzed Suzuki Coupling | Ar-B(OH)₂ | Ar-Alkyl | Cu complex nih.gov |

Modifications and Reactions at the Methylsulfonyl Group

The methylsulfonyl group is generally considered to be a stable and rather unreactive functionality. However, under specific conditions, it can undergo transformations at the sulfur atom or the adjacent methyl group.

Functionalization of the Sulfone Oxygen Atoms (e.g., Sulfonyl Imides)

The conversion of a sulfone to a sulfonyl imide (or sulfoximine) involves the formal replacement of one of the sulfone oxygen atoms with a nitrogen-containing group. This transformation is typically achieved indirectly from the corresponding sulfide (B99878) or sulfoxide.

The synthesis of sulfoximines can be accomplished by the oxidation and imination of sulfides. orgsyn.orgnih.gov For instance, sulfides can be converted to NH-sulfoximines in a one-pot reaction involving both N- and O-transfer, mediated by reagents like (diacetoxyiodo)benzene (B116549) and an ammonia source. rsc.org Another approach involves the synthesis of N-cyano sulfilimines from sulfides, which can then be oxidized to N-cyano sulfoximines. Subsequent decyanation yields the NH-sulfoximine. organic-chemistry.orgresearchgate.net

Table 4: Synthetic Routes to Sulfoximines from Sulfides

| Starting Material | Reagent(s) | Intermediate(s) | Product |

| Sulfide | PhI(OAc)₂, NH₄OAc | - | NH-Sulfoximine rsc.org |

| Sulfide | H₂NCN, NBS/I₂ | N-Cyano sulfilimine | N-Cyano sulfoximine (B86345) organic-chemistry.org |

| N-Cyano sulfoximine | TFAA, then K₂CO₃/MeOH | - | NH-Sulfoximine organic-chemistry.org |

Exchange Reactions of the Methyl Group (if synthetically feasible)

The methyl group of the methylsulfonyl moiety is generally unreactive. However, the adjacent sulfonyl group acidifies the α-protons, allowing for deprotonation with a strong base to form a stabilized carbanion. This carbanion can then react with various electrophiles, effectively leading to an exchange of the methyl group's protons or the entire group.

The α-metalation of methyl phenyl sulfone with a strong base like n-butyllithium, followed by quenching with an electrophile, is a known transformation. researchgate.netacs.org This methodology could potentially be applied to this compound, although the presence of the bromoethyl group might lead to competitive reactions. A recent study has shown the manganese-catalyzed α-alkylation of sulfones using alcohols as alkylating agents, which could provide an alternative route for modifying the methyl group. acs.org

Table 5: Reactions Involving the Methyl Group of Aryl Methyl Sulfones

| Reaction | Reagents | Intermediate | Product |

| α-Alkylation | 1. n-BuLi 2. R-X | α-Sulfonyl carbanion | Aryl alkyl sulfone researchgate.net |

| Mn-Catalyzed α-Alkylation | R-OH, Mn-catalyst, base | α-Sulfonyl carbanion | Aryl alkyl sulfone acs.org |

Regioselective Aromatic Functionalization of the Benzene (B151609) Core

The substitution pattern of this compound, with a meta-disposed bromoethyl and methylsulfonyl group, offers distinct opportunities for regioselective C-H activation and functionalization of the aromatic ring. The powerful electron-withdrawing nature of the methylsulfonyl group significantly influences the acidity and reactivity of the aromatic protons, paving the way for selective transformations.

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In this process, a heteroatom-containing directing group coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high precision.

For this compound, the methylsulfonyl group (SO₂Me) can act as a potent directed metalation group (DMG). The oxygen atoms of the sulfonyl group can chelate to the lithium cation of a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), directing the deprotonation to one of the two flanking ortho positions (C-2 or C-4). Due to the presence of the bromoethyl group at the C-1 position, steric hindrance may lead to a preference for metalation at the C-2 position.

Upon successful lithiation, the resulting intermediate can be trapped with various electrophiles to yield di- or tri-substituted benzene derivatives. The choice of electrophile dictates the nature of the newly introduced functional group.

Table 1: Hypothetical Examples of Directed Metalation and Electrophilic Quenching of this compound

| Electrophile | Reagent | Product | Position of Functionalization |

| Iodination | I₂ | 1-(2-Bromoethyl)-2-iodo-3-(methylsulfonyl)benzene | C-2 |

| Carboxylation | CO₂ | 2-(2-Bromoethyl)-6-(methylsulfonyl)benzoic acid | C-2 |

| Silylation | (CH₃)₃SiCl | 1-(2-Bromoethyl)-2-(trimethylsilyl)-3-(methylsulfonyl)benzene | C-2 |

| Formylation | DMF | 2-(2-Bromoethyl)-6-(methylsulfonyl)benzaldehyde | C-2 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound was not found in the searched literature.

Palladium-Catalyzed Cross-Coupling for Arylation or Heteroarylation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom on the ethyl side chain of this compound is a primary aliphatic bromide and would be highly reactive in such transformations. However, the focus here is on the functionalization of the aromatic core, which would typically involve a pre-functionalized derivative (e.g., an aryl halide or triflate) of the title compound. Assuming the bromine atom is introduced onto the benzene ring, for instance at the C-2 or C-4 position via a prior reaction, this would open up avenues for various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is a versatile method for forming C-C bonds. nih.govmdpi.com An aryl bromide derivative of this compound could be coupled with a wide range of aryl or heteroaryl boronic acids or their esters to introduce new aromatic or heteroaromatic moieties.

The Heck reaction provides a means to form C-C bonds by coupling an organic halide with an alkene. organic-chemistry.org This would allow for the introduction of vinyl groups onto the benzene ring. The Sonogashira coupling enables the formation of a C-C bond between an organic halide and a terminal alkyne, leading to the synthesis of arylalkynes. nih.govuwindsor.ca The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an organic halide with an amine. wikipedia.orgnobelprize.org

Table 2: Hypothetical Examples of Palladium-Catalyzed Cross-Coupling Reactions of a Bromo-Substituted Derivative of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Base | Arylated derivative |

| Suzuki-Miyaura | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ / Base | Heteroarylated derivative |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Base | Vinylated derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | Alkynylated derivative |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP / Base | Aminated derivative |

Note: This table is based on general principles of palladium-catalyzed cross-coupling reactions and assumes a pre-existing bromine substituent on the aromatic ring of the title compound. Specific experimental data for these reactions on this particular substrate were not available in the searched literature.

Role of 1 2 Bromoethyl 3 Methylsulfonyl Benzene in Complex Organic Synthesis

Utility as a Versatile Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov These reactions are prized for their atom economy and ability to rapidly generate libraries of structurally diverse molecules. nih.gov

Integration into Synthetic Pathways for Bioactive Molecules

The search for new therapeutic agents is a major driver of modern organic synthesis. The rational design and synthesis of molecules with potential biological activity is a field of intensive research. nih.gov

Applications in the Synthesis of Advanced Materials Precursors

Organic compounds are increasingly used as precursors for advanced materials with unique electronic, optical, or mechanical properties. The synthesis of functionalized aromatic compounds is central to this field. nih.gov However, the application of 1-(2-Bromoethyl)-3-(methylsulfonyl)benzene in the synthesis of precursors for advanced materials has not been reported.

Monomers for Polymer Architectures with Tuned Properties

There is no available research data detailing the use of this compound as a monomer for creating polymers with tuned properties.

Components for Supramolecular Assemblies

There is no available research data on the application of this compound as a component in supramolecular assemblies.

Spectroscopic and Structural Characterization Studies of 1 2 Bromoethyl 3 Methylsulfonyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Detailed Proton and Carbon-13 NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of 1-(2-Bromoethyl)-3-(methylsulfonyl)benzene are predicted to exhibit distinct signals corresponding to the different hydrogen and carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the methylsulfonyl group and the bromine atom, as well as the aromatic ring current.

Predicted ¹H NMR Chemical Shifts:

The aromatic region is expected to show a complex pattern for the four protons on the benzene (B151609) ring. The proton situated between the two electron-withdrawing groups (at the C2 position) would be the most deshielded, appearing at the lowest field. The other aromatic protons would appear at slightly higher fields, with their splitting patterns determined by their coupling to adjacent protons. The methylene (B1212753) protons of the bromoethyl group will be split into two triplets. The protons adjacent to the bromine atom (-CH₂Br) will be more deshielded than the protons adjacent to the aromatic ring (Ar-CH₂-). The methyl protons of the sulfonyl group will appear as a singlet, significantly downfield due to the strong deshielding effect of the two oxygen atoms.

Predicted ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbon atoms of the benzene ring will have their chemical shifts influenced by the substituents. The carbon atom directly attached to the sulfonyl group (C3) and the carbon atoms ortho and para to it will be deshielded. The carbon atom attached to the bromoethyl group (C1) will also be influenced. The methylene carbons will appear in the aliphatic region, with the carbon bonded to the bromine atom appearing at a lower field. The methyl carbon of the sulfonyl group will be found at a characteristic downfield position.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.2 | 125 - 145 |

| Ar-CH₂ -CH₂Br | 3.2 - 3.5 | 35 - 40 |

| Ar-CH₂-CH₂ Br | 3.6 - 3.9 | 30 - 35 |

| -SO₂CH₃ | 3.0 - 3.3 | 40 - 45 |

Note: These are estimated values and the actual experimental values may vary depending on the solvent and other experimental conditions.

Elucidation of Spin-Spin Coupling Interactions (1D and 2D NMR)

Spin-spin coupling provides valuable information about the connectivity of atoms. In the ¹H NMR spectrum, the protons on the bromoethyl chain are expected to exhibit a triplet-of-triplets pattern due to coupling with each other. The aromatic protons will show a complex splitting pattern due to ortho, meta, and para coupling.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguous assignment. A COSY spectrum would show correlations between the coupled protons of the bromoethyl group and among the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Conformational Analysis using NMR Techniques

The rotational freedom around the C-C single bonds of the ethyl chain and the bond connecting it to the benzene ring allows for different conformations. Nuclear Overhauser Effect (NOE) experiments could provide insights into the preferred spatial arrangement of the bromoethyl group relative to the methylsulfonyl group and the benzene ring. By irradiating specific protons and observing which other protons show an enhanced signal, through-space proximities can be determined.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for confirming its structure through fragmentation analysis.

Accurate Mass Determination and Elemental Composition

The molecular formula of this compound is C₉H₁₁BrO₂S. HRMS would be able to measure the mass of the molecular ion with very high precision. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity. This isotopic signature is a definitive indicator for the presence of a single bromine atom in the molecule.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M]⁺ | 261.9663 | 263.9643 |

| [M+H]⁺ | 262.9741 | 264.9721 |

| [M+Na]⁺ | 284.9562 | 286.9542 |

Note: These values are calculated based on the exact masses of the most abundant isotopes.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides a fingerprint of the molecule's structure. Key predicted fragmentation pathways for this compound include:

Loss of the bromine atom: A significant fragment corresponding to the loss of a bromine radical (·Br) would be observed.

Benzylic cleavage: Cleavage of the bond between the two methylene carbons would lead to the formation of a stable tropylium-like cation or a benzyl (B1604629) cation.

Loss of the methylsulfonyl group: Fragmentation involving the loss of the ·SO₂CH₃ radical is another likely pathway.

McLafferty-type rearrangements: While less common for this specific structure, rearrangements involving the transfer of a hydrogen atom could also occur.

The identification of these characteristic fragments would provide strong evidence to confirm the proposed structure of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure of this compound. By analyzing the vibrational modes of the molecule's constituent functional groups, significant insights into its composition and bonding can be obtained.

Identification of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is expected to be a composite of the characteristic vibrations of its three main components: the meta-disubstituted benzene ring, the bromoethyl side chain, and the methylsulfonyl group.

Aromatic Benzene Ring: The 1,3-disubstitution pattern of the benzene ring gives rise to a distinct set of absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. libretexts.org In-plane C=C stretching vibrations of the ring typically appear as a series of bands between 1625 cm⁻¹ and 1400 cm⁻¹. For meta-disubstituted benzenes, characteristic out-of-plane (oop) C-H bending bands are expected in the ranges of 810-750 cm⁻¹ and 725-680 cm⁻¹. quimicaorganica.org The presence of a ring bending mode near 690 cm⁻¹ is also a key indicator of this substitution pattern. spectroscopyonline.com

Methylsulfonyl Group (-SO₂CH₃): The sulfonyl group is readily identifiable by its strong, characteristic stretching vibrations. Two distinct bands are expected: an asymmetric stretching (ν_as(SO₂)) band typically appearing in the 1350-1300 cm⁻¹ range, and a symmetric stretching (ν_s(SO₂)) band in the 1160-1120 cm⁻¹ range. researchgate.net These bands are generally strong in the infrared spectrum.

Bromoethyl Group (-CH₂CH₂Br): The aliphatic ethyl linker will exhibit C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. libretexts.org The carbon-bromine (C-Br) stretching vibration is expected to produce a band in the lower frequency region of the spectrum, generally between 690 and 515 cm⁻¹. orgchemboulder.com This region can be complex, but the C-Br stretch is often a strong absorption. missouri.edu Additionally, a C-H wagging mode from the -CH₂Br group may be observed between 1300-1150 cm⁻¹. orgchemboulder.com

A summary of the predicted characteristic vibrational frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Ring Stretching | 1625 - 1400 |

| Aromatic C-H (meta) | Out-of-plane Bending | 810 - 750 and 725 - 680 |

| Aromatic Ring | Ring Bending | ~690 |

| Aliphatic C-H | Stretching | 2960 - 2850 |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1350 - 1300 |

| Sulfonyl (SO₂) | Symmetric Stretching | 1160 - 1120 |

| Bromoalkane (C-Br) | Stretching | 690 - 515 |

Insights into Molecular Symmetry and Bonding

The this compound molecule possesses a low degree of symmetry. Due to the meta-substitution pattern with two different functional groups, the molecule does not have a center of inversion or a high-order axis of rotation. Its point group would be Cₛ, assuming the ethyl chain has a specific, fixed conformation, or C₁ if it is freely rotating.

This lack of a center of symmetry means that the mutual exclusion principle does not apply. Consequently, vibrational modes are expected to be active in both infrared and Raman spectra. However, the intensities of the bands will differ. For instance, the symmetric SO₂ stretch is often strong in Raman and weaker in IR, while the asymmetric stretch is strong in IR. The aromatic ring vibrations also show complementary intensities in IR and Raman, aiding in a comprehensive assignment of all vibrational modes. The precise frequencies and intensities of these vibrations would be sensitive to the molecule's conformation, particularly the orientation of the bromoethyl and methylsulfonyl groups relative to the benzene ring.

X-ray Crystallography for Solid-State Structural Elucidation

Although a specific crystal structure for this compound has not been reported, we can predict its key structural features in the solid state based on the principles of X-ray crystallography and the known structures of analogous molecules. wikipedia.org X-ray diffraction from a single crystal would provide definitive information on its molecular geometry, bond parameters, and the arrangement of molecules in the crystal lattice. wikipedia.org

Determination of Molecular Geometry and Bond Parameters

The molecular geometry is defined by the spatial arrangement of its atoms, which can be described by bond lengths, bond angles, and dihedral angles. byjus.com For this compound, the benzene ring is expected to be essentially planar. The substituents, the bromoethyl and methylsulfonyl groups, will be attached to this ring.

Bond Lengths: The C-C bond lengths within the benzene ring would be intermediate between single and double bonds, approximately 1.39 Å. The C-S bond length is expected to be around 1.77 Å, and the S=O double bonds of the sulfonyl group would be in the range of 1.43-1.45 Å. For the bromoethyl group, the C-C single bond should be near 1.54 Å, and the C-Br bond length is anticipated to be approximately 1.94 Å.

Bond Angles: The bond angles within the planar benzene ring will be close to 120°. The C-S-C and O-S-O bond angles in the methylsulfonyl group are predicted to be approximately 104° and 120°, respectively, consistent with a tetrahedral geometry around the sulfur atom. The bond angles around the sp³ hybridized carbons of the ethyl chain will be approximately 109.5°.

A table of predicted bond parameters is provided below.

| Bond | Predicted Bond Length (Å) | Bond Angle | Predicted Angle (°) |

| C-C (aromatic) | ~1.39 | C-C-C (aromatic) | ~120 |

| C-S | ~1.77 | O=S=O | ~120 |

| S=O | ~1.44 | C-S-C | ~104 |

| C-C (ethyl) | ~1.54 | C-C-Br | ~109.5 |

| C-Br | ~1.94 | H-C-H | ~109.5 |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent intermolecular interactions. mdpi.comrsc.org For this compound, several types of interactions are expected to play a crucial role in the supramolecular assembly.

C-H···O Interactions: The electron-rich oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. It is highly probable that they will form weak hydrogen bonds with the hydrogen atoms of the benzene ring (C-H···O) and the ethyl group from neighboring molecules. nih.gov These interactions are known to be significant in directing the crystal packing of sulfonyl-containing compounds.

C-H···π Interactions: The aromatic benzene ring acts as a π-electron system and can function as a weak hydrogen bond acceptor. nih.govrsc.org Therefore, C-H···π interactions, where a C-H bond from an adjacent molecule points towards the face of the benzene ring, are likely to be present. rsc.org

Halogen Bonding: Although weaker than hydrogen bonds, the bromine atom could potentially act as a halogen bond donor, interacting with the oxygen atoms of the sulfonyl group (C-Br···O) or the π-system of the benzene ring of a neighboring molecule. The propensity for such interactions can influence the final crystal packing arrangement.

The interplay of these various weak interactions would ultimately determine the three-dimensional architecture of the crystal, influencing its physical properties such as density and melting point.

Theoretical and Computational Chemistry of 1 2 Bromoethyl 3 Methylsulfonyl Benzene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov This approach offers a favorable balance between accuracy and computational cost, making it suitable for medium-sized organic molecules. mdpi.com

A primary application of DFT is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researcher.liferesearchgate.net For 1-(2-Bromoethyl)-3-(methylsulfonyl)benzene, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides key structural parameters. While specific experimental data for this molecule is not available for direct comparison, DFT calculations provide reliable predictions. The slight discrepancies often observed between computational and experimental parameters can be attributed to the fact that calculations are typically performed for an isolated molecule in the gas phase, whereas experimental data like X-ray crystallography is from the solid state. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Illustrative data based on DFT calculations on analogous structures. The specific functional and basis set used (e.g., B3LYP/6-311+G(d,p)) would influence the precise values.

| Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) | |||

|---|---|---|---|---|---|

| Parameter | Predicted Value | Parameter | Predicted Value | Parameter | Predicted Value |

| C(ar)-S | 1.77 | C(ar)-S-C(Me) | 104.5 | C(ar)-C(ar)-S-O1 | -35.0 |

| S=O | 1.45 | O-S-O | 118.0 | C(ar)-C(ar)-S-O2 | 145.0 |

| C(ar)-C(Et) | 1.52 | C(ar)-C(Et)-C(Br) | 111.0 | C(ar)-C(ar)-C(Et)-C(Br) | -178.5 |

| C-C (ethyl) | 1.53 | C(Et)-C(Br)-Br | 110.5 | C(ar)-S-C(Me)-H | 60.0 |

| C-Br | 1.96 | C(ar)-C(ar)-S | 119.5 |

Analysis of Molecular Orbitals (HOMO-LUMO Gaps and Distributions)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. irjweb.com A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that a molecule is more reactive and easily polarizable. nih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich aromatic ring. The LUMO, in contrast, would likely be localized on the electron-withdrawing methylsulfonyl group and the carbon atom attached to the bromine, which are the primary electrophilic sites.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Illustrative data based on DFT (B3LYP/6-311+G(d,p)) calculations.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -7.85 |

| LUMO Energy (ELUMO) | -1.20 |

| HOMO-LUMO Gap (ΔE) | 6.65 |

Computational Modeling of Reaction Mechanisms

Computational chemistry can map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of how reactants are converted into products. fiveable.me

Transition State Characterization for Key Reaction Pathways

A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point. vaia.com It is an unstable, transient species that is not directly observable but is crucial for determining the rate of a reaction. numberanalytics.com Computational methods are used to locate and characterize these transition states, which are identified as first-order saddle points on the potential energy surface. github.io

A key reaction pathway for this compound is nucleophilic substitution (SN2) at the ethyl side chain, where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. mdpi.comsciforum.net Computational modeling can precisely characterize the geometry of the SN2 transition state, where the nucleophile is partially bonded to the carbon atom, and the carbon-bromine bond is partially broken.

Table 3: Predicted Key Geometric Parameters for an SN2 Transition State with a Generic Nucleophile (Nu-) Illustrative data based on a hypothetical SN2 reaction.

| Parameter | Predicted Value | Description |

|---|---|---|

| Nu---C Bond Length (Å) | 2.25 | Partial bond formation |

| C---Br Bond Length (Å) | 2.30 | Partial bond cleavage |

| Nu---C---Br Angle (°) | 178.0 | Near-linear arrangement of the reacting atoms |

Prediction of Reaction Barriers and Thermochemistry

Once the energies of the reactants, transition state, and products have been calculated, the key thermodynamic and kinetic parameters of the reaction can be determined. The reaction barrier, or activation energy (ΔE‡), is the energy difference between the transition state and the reactants. acs.org This value is critical for predicting the reaction rate; a higher barrier corresponds to a slower reaction. researchgate.netmit.edu

Table 4: Predicted Energetics for a Hypothetical SN2 Reaction Illustrative data in kcal/mol.

| Parameter | Predicted Value (kcal/mol) |

|---|---|

| Activation Energy (ΔE‡) | +22.5 |

| Enthalpy of Reaction (ΔHrxn) | -15.0 |

Spectroscopic Property Prediction and Validation

Computational methods can predict various types of molecular spectra, which are invaluable for identifying and characterizing compounds. numberanalytics.com These predictions serve as a powerful tool for interpreting experimental data. rsc.org The combination of computational prediction and experimental measurement is a cornerstone of modern structural elucidation. nih.govresearchgate.net

For this compound, DFT calculations can predict vibrational frequencies (corresponding to peaks in Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. acs.org By comparing the predicted spectrum with an experimental one, chemists can confirm the molecular structure. While no experimental spectrum for this specific compound is publicly available for comparison, the predicted values can be compared to typical frequency ranges for known functional groups to assess the reliability of the computational model.

Table 5: Predicted vs. Typical Experimental Infrared Frequencies Illustrative data. Predicted frequencies are often scaled by a small factor to better match experimental values.

| Vibrational Mode | Predicted Frequency (cm-1) | Typical Experimental Range (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | 3080 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2970 | 3000 - 2850 |

| Aromatic C=C Stretch | 1590 | 1600 - 1450 |

| S=O Asymmetric Stretch | 1325 | 1350 - 1300 |

| S=O Symmetric Stretch | 1155 | 1160 - 1120 |

| C-Br Stretch | 650 | 690 - 550 |

Theoretical NMR Chemical Shift and Coupling Constant Calculations